2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine and piperidine rings, and the introduction of the methyl and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the aromatic pyrazine ring and the piperidine ring would likely contribute to the overall stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group and could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The pyrazine and piperidine rings could potentially undergo substitution reactions, and the trifluoromethyl group could potentially be replaced or modified under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazine ring, the piperidine ring, and the trifluoromethyl group could influence properties such as polarity, solubility, stability, and reactivity .Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing pyrazine and piperidine rings are often studied in the field of medicinal chemistry, so this could be a potential area of interest .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with metabotropic glutamate receptor 2 (mglur2) . mGluR2 plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
It’s worth noting that compounds interacting with mglur2 typically act as inhibitors . They bind to the receptor, preventing its activation and thus modulating the downstream signaling pathways .
Biochemical Pathways
Mglur2 is known to be involved in several neurotransmission pathways, including those related to glutamate and gaba, the primary excitatory and inhibitory neurotransmitters in the brain .
Pharmacokinetics
One study indicates that a similar compound was able to cross the blood-brain barrier, suggesting good bioavailability in the brain .
Result of Action
Inhibition of mglur2 has been associated with therapeutic effects in alleviating symptoms of certain neurological disorders, such as schizophrenia .
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-10(16-5-4-15-8)17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMDYCVPZJFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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